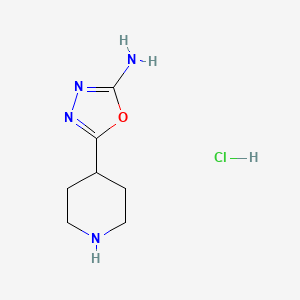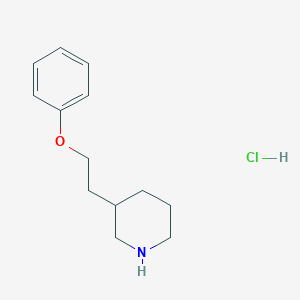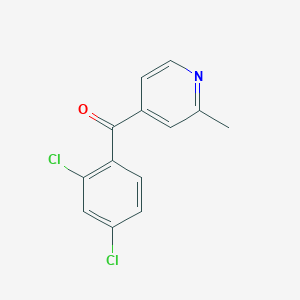
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a chemical compound that is commonly known as Diclazepam. It is a member of the benzodiazepine class of drugs and is used for research purposes only. Diclazepam is not intended for human consumption and is not approved for medicinal use.
Scientific Research Applications
Environmental Contamination and Effects
Chlorophenols, including compounds similar to "3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride", have been extensively reviewed for their impact on the aquatic environment. Chlorophenols are known for their moderate to high toxicity to both mammalian and aquatic life, with long-term exposure posing considerable risks to fish. These compounds exhibit moderate to high persistence in environments lacking adapted microflora capable of biodegrading them. However, bioaccumulation is generally expected to be low, despite their strong organoleptic effect (Krijgsheld & Gen, 1986).
Degradation and Remediation
Research on the degradation of chlorophenols, which are structurally related to "3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride", has identified microbial pathways capable of breaking down these persistent environmental pollutants. The enzyme PCP-4-monooxygenase (PcpB) has been highlighted for its role in the initial steps of degrading pentachlorophenol (PCP) into less harmful compounds. This process illustrates the potential for bioremediation strategies to mitigate the environmental impact of chlorinated compounds, suggesting avenues for research into similar compounds (Crawford, Jung, & Strap, 2007).
Adsorption Techniques for Contaminant Removal
Advanced adsorbents have been developed to capture and remove perfluorinated compounds from water sources. These adsorbents, often containing amine groups, demonstrate high capacity for these pollutants, primarily through mechanisms such as electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding. This research underscores the importance of developing effective adsorbents for the removal of persistent organic pollutants, including those structurally related to "3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride" (Du et al., 2014).
properties
IUPAC Name |
3-(3,4-dichlorophenyl)pentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8;/h5-7H,3-4,14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLGAVZHNXNSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)


![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)


![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)


